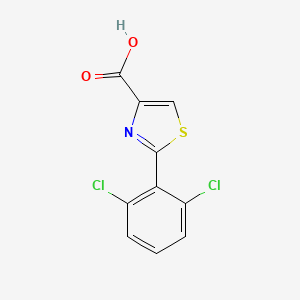
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 871326-47-5 . It has a molecular weight of 274.13 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H5Cl2NO2S/c11-5-2-1-3-6 (12)8 (5)9-13-7 (4-16-9)10 (14)15/h1-4H, (H,14,15) . This indicates the presence of chlorine, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 274.13 .科学的研究の応用
Synthesis and Derivative Formation
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid and its derivatives play a significant role in the synthesis of heterocyclic compounds, a key area in organic chemistry that contributes to the development of novel materials and potential therapeutic agents. A pioneering study by Suzuki and Izawa (1976) illustrated the single-step synthesis of 2-substituted 2-thiazolines, including derivatives of 2-phenyl-2-thiazoline such as 4-carboxylic acid and 4-carboxylic acid methyl ester, through the treatment of RCS2CH2CO2H with aminoethane thiols (Nobutaka Suzuki & Yasuji Izawa, 1976). This process underscores the versatility of thiazole carboxylic acids in synthetic chemistry, enabling the creation of compounds with varied functional groups.
Photochemical Reactions
The photochemical behavior of this compound derivatives provides insights into their potential applications in materials science and photophysics. Suzuki et al. (1976) demonstrated that irradiation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile results in the formation of corresponding thiazoles, thiazolines, and benzonitriles. This study indicates the feasibility of using these compounds in photo-induced synthesis and as precursors for the generation of other valuable heterocyclic systems (Nobutaka Suzuki et al., 1976).
Antimicrobial and Antifungal Properties
Organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights the potential application of this compound derivatives in developing new antimicrobial agents, providing a promising avenue for the discovery of novel drugs (Saqib Ali et al., 2002).
Molecular Structure Analysis
The structural elucidation of compounds like N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, synthesized from this compound, provides a foundation for understanding the chemical and physical properties of these molecules. X-ray diffraction methods and Hirshfeld surface analysis offer detailed insights into their molecular geometry, intermolecular interactions, and potential reactivity, which are critical for designing compounds with desired properties (H GayathriB. et al., 2019).
Corrosion Inhibition
Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron suggest that this compound derivatives could be effective in protecting metals from corrosion. These findings open up possibilities for their application in industrial processes and materials science, contributing to the development of more durable and corrosion-resistant materials (S. Kaya et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
Thiazoles, including “2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid”, have been an important heterocycle in the world of chemistry for many decades . They have been used in the development of various drugs and biologically active agents . Future research may focus on exploring the biological importance of recently developed 2,4-disubstituted thiazole derivatives .
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBRWFGFYTFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

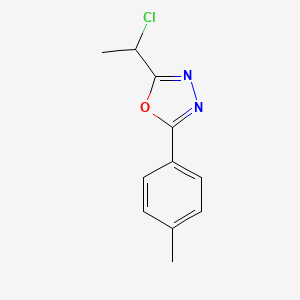
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
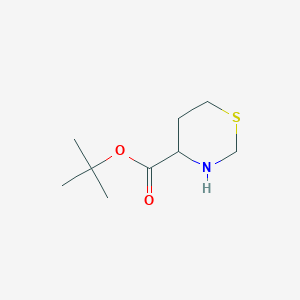

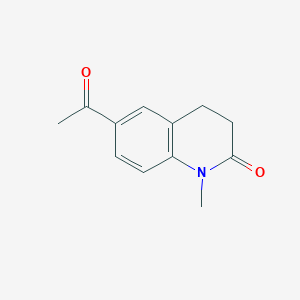
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
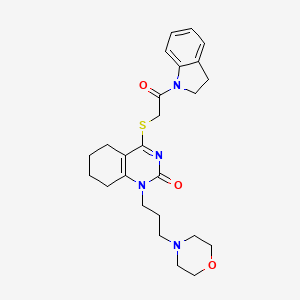
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)

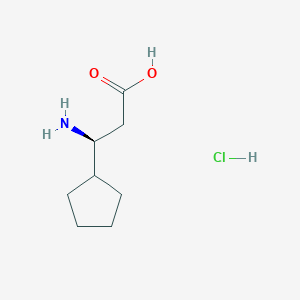
![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)